molecular formula C16H18N2O2 B7562730 N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

カタログ番号 B7562730
分子量: 270.33 g/mol
InChIキー: IUKGTPVBGHZAAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 belongs to the class of isoquinoline compounds and is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

作用機序

CR8 inhibits N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide by binding to the ATP binding site of the enzyme. This compound are responsible for the phosphorylation of several proteins involved in cell cycle regulation, and inhibition of this compound prevents the progression of the cell cycle. CR8 has been shown to be highly selective for this compound and does not affect other kinases.
Biochemical and Physiological Effects
CR8 has been shown to have several biochemical and physiological effects. In cancer cells, CR8 inhibits cell proliferation and induces apoptosis. In addition, CR8 has been shown to reduce the expression of several genes involved in cancer development. In neurological disorders, CR8 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. CR8 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages.

実験室実験の利点と制限

CR8 has several advantages for lab experiments. It is a highly selective inhibitor of N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide and does not affect other kinases. CR8 has also been shown to have low toxicity and can be easily synthesized. However, CR8 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, the synthesis of CR8 is a complex process that requires expertise in organic chemistry.

将来の方向性

Several future directions for the study of CR8 are possible. One direction is to study the potential therapeutic applications of CR8 in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the effects of CR8 in combination with other drugs for cancer treatment. In addition, the development of more potent and selective CDK inhibitors is an area of active research, and CR8 can serve as a starting point for the development of new inhibitors.
Conclusion
In conclusion, CR8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 inhibits N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, which play a crucial role in cell cycle regulation, and has been extensively studied for its potential applications in cancer treatment, neurological disorders, and inflammation. CR8 has several advantages for lab experiments, but also has some limitations. Several future directions for the study of CR8 are possible, and it can serve as a starting point for the development of new CDK inhibitors.

合成法

CR8 can be synthesized using a multistep process involving the reaction of 2,3-dihydroisoquinolin-1(2H)-one with cyclobutanecarboxylic acid and subsequent reduction of the resulting ester with lithium aluminum hydride. The final product is obtained after the reaction of the intermediate with N-methyl-3-aminopropylamine. The synthesis of CR8 is a complex process and requires expertise in organic chemistry.

科学的研究の応用

CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide are known to play a crucial role in the regulation of the cell cycle, and their dysregulation is often associated with cancer development. CR8 has been shown to inhibit this compound, thereby preventing the proliferation of cancer cells. In addition to cancer, CR8 has also been studied for its potential applications in neurological disorders and inflammation.

特性

IUPAC Name

N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(10-11-5-4-6-11)16(20)14-9-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-9,11H,4-6,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGTPVBGHZAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。